molecular formula C26H21N3O3S2 B283122 3-Acetyl-7-(4-methoxybenzylidene)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one

3-Acetyl-7-(4-methoxybenzylidene)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one

Cat. No. B283122
M. Wt: 487.6 g/mol
InChI Key: YVOLHSZPGFSVRF-QJOMJCCJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetyl-7-(4-methoxybenzylidene)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one, also known as MDL-12330A, is a heterocyclic compound that has attracted the attention of researchers due to its potential in medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 3-Acetyl-7-(4-methoxybenzylidene)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one is not fully understood. However, it has been suggested that 3-Acetyl-7-(4-methoxybenzylidene)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one may exert its anticancer activity by inducing apoptosis, or programmed cell death, in cancer cells. 3-Acetyl-7-(4-methoxybenzylidene)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and physiological effects:
3-Acetyl-7-(4-methoxybenzylidene)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been shown to have low toxicity and good bioavailability. It has been shown to accumulate in cancer cells and to have a longer half-life than other anticancer drugs. 3-Acetyl-7-(4-methoxybenzylidene)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has also been shown to have good solubility in water and organic solvents.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Acetyl-7-(4-methoxybenzylidene)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one in lab experiments include its low toxicity, good bioavailability, and good solubility. However, the limitations of using 3-Acetyl-7-(4-methoxybenzylidene)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one include its high cost and the need for specialized equipment for its synthesis.

Future Directions

There are several future directions for the research on 3-Acetyl-7-(4-methoxybenzylidene)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one. One direction is to study its potential as a photosensitizer in photodynamic therapy. Another direction is to study its potential as a fluorescent probe for the detection of metal ions. Additionally, further research is needed to fully understand the mechanism of action of 3-Acetyl-7-(4-methoxybenzylidene)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one.

Synthesis Methods

3-Acetyl-7-(4-methoxybenzylidene)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one can be synthesized using various methods, including the condensation of 2,4-diphenyl-1,3-thiazole-5-carbaldehyde with 4-methoxybenzylamine and 2-acetylthiophene, and the cyclization of the resulting intermediate with 1,2-diaminobenzene. Another method involves the reaction of 2,4-diphenyl-1,3-thiazole-5-carbaldehyde with 4-methoxybenzylamine and 2-acetylthiophene in the presence of ammonium acetate and acetic anhydride. The resulting intermediate is then cyclized with 1,2-diaminobenzene to yield 3-Acetyl-7-(4-methoxybenzylidene)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one.

Scientific Research Applications

3-Acetyl-7-(4-methoxybenzylidene)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been studied extensively for its potential in medicinal chemistry. It has been shown to have anticancer, antifungal, and antibacterial activities. 3-Acetyl-7-(4-methoxybenzylidene)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has also been studied for its potential as a photosensitizer in photodynamic therapy, which is a non-invasive treatment for cancer. In addition, 3-Acetyl-7-(4-methoxybenzylidene)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been studied for its potential as a fluorescent probe for the detection of metal ions.

properties

Molecular Formula

C26H21N3O3S2

Molecular Weight

487.6 g/mol

IUPAC Name

(7Z)-2-acetyl-7-[(4-methoxyphenyl)methylidene]-4,9-diphenyl-1,6-dithia-3,4,9-triazaspiro[4.4]non-2-en-8-one

InChI

InChI=1S/C26H21N3O3S2/c1-18(30)24-27-29(21-11-7-4-8-12-21)26(34-24)28(20-9-5-3-6-10-20)25(31)23(33-26)17-19-13-15-22(32-2)16-14-19/h3-17H,1-2H3/b23-17-

InChI Key

YVOLHSZPGFSVRF-QJOMJCCJSA-N

Isomeric SMILES

CC(=O)C1=NN(C2(S1)N(C(=O)/C(=C/C3=CC=C(C=C3)OC)/S2)C4=CC=CC=C4)C5=CC=CC=C5

SMILES

CC(=O)C1=NN(C2(S1)N(C(=O)C(=CC3=CC=C(C=C3)OC)S2)C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CC(=O)C1=NN(C2(S1)N(C(=O)C(=CC3=CC=C(C=C3)OC)S2)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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